Methyl 4-[7-ethoxy-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
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Overview
Description
Methyl 4-[7-ethoxy-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
The synthesis of Methyl 4-[7-ethoxy-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the furan ring: The furan ring is introduced through a substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Methyl 4-[7-ethoxy-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[7-ethoxy-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 4-[7-ethoxy-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 4-[7-ethoxy-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can be compared with other similar compounds such as:
- Methyl 4-[7-ethoxy-2-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
- 4-[9-Chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline
- 4-[7-Methoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O5 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
methyl 4-[7-ethoxy-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate |
InChI |
InChI=1S/C24H22N2O5/c1-3-29-21-7-4-6-17-19-14-18(20-8-5-13-30-20)25-26(19)23(31-22(17)21)15-9-11-16(12-10-15)24(27)28-2/h4-13,19,23H,3,14H2,1-2H3 |
InChI Key |
NSHDOYBCZMSNMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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